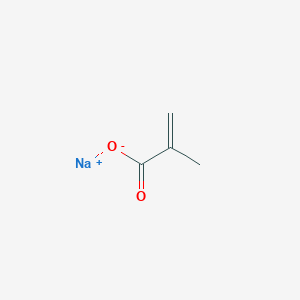
Octacosano
Descripción general
Descripción
NSC 5549: n-Octacosano , es un hidrocarburo saturado con la fórmula molecular C28H58 . Es un alcano de cadena lineal que contiene 28 átomos de carbono. Este compuesto se encuentra comúnmente en diversas fuentes naturales y se utiliza en investigación y aplicaciones industriales debido a sus propiedades únicas .
Aplicaciones Científicas De Investigación
Química: El n-Octacosano se utiliza como estándar en cromatografía de gases para la calibración de índices de retención. También se emplea en el estudio de estructuras y propiedades de hidrocarburos.
Biología: En investigación biológica, el n-Octacosano se utiliza como compuesto modelo para estudiar el comportamiento de los hidrocarburos de cadena larga en sistemas biológicos. Se ha demostrado que exhibe actividad antibacteriana y citotoxicidad contra ciertas líneas celulares cancerosas .
Medicina: También se está investigando su papel en la inducción de la apoptosis en las células cancerosas .
Industria: El n-Octacosano se utiliza en la producción de lubricantes, ceras y recubrimientos. Su alto punto de fusión y estabilidad lo hacen adecuado para su uso en aplicaciones de alta temperatura .
Mecanismo De Acción
El mecanismo exacto de acción del n-Octacosano en los sistemas biológicos no se comprende completamente. se cree que ejerce sus efectos a través de la disrupción de las membranas celulares y la inducción de la apoptosis en las células cancerosas. El compuesto puede interactuar con objetivos moleculares específicos y vías involucradas en la supervivencia y proliferación celular .
Análisis Bioquímico
Biochemical Properties
Octacosane is involved in several biochemical reactions, primarily due to its hydrophobic characteristics. It interacts with various enzymes, proteins, and other biomolecules. For instance, octacosane has been shown to interact with matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix components. This interaction is crucial for processes such as wound healing and tissue remodeling . Additionally, octacosane exhibits antioxidant properties, which help in scavenging reactive oxygen species (ROS) and protecting cells from oxidative stress .
Cellular Effects
Octacosane influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to promote wound healing by enhancing fibroblast migration, collagen synthesis, and epithelialization . Furthermore, octacosane’s antioxidant properties contribute to reducing oxidative stress in cells, thereby protecting them from damage and promoting overall cellular health .
Molecular Mechanism
At the molecular level, octacosane exerts its effects through several mechanisms. It binds to specific biomolecules, such as MMPs, and modulates their activity. This binding interaction can lead to the inhibition or activation of these enzymes, depending on the context . Additionally, octacosane influences gene expression by modulating transcription factors and signaling pathways involved in cellular responses to oxidative stress and tissue repair .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of octacosane have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Octacosane has been found to be relatively stable under various conditions, maintaining its biochemical properties over extended periods . Long-term studies have shown that octacosane continues to promote wound healing and reduce oxidative stress in cells, indicating its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of octacosane vary with different dosages in animal models. At lower doses, octacosane has been observed to promote wound healing and reduce oxidative stress without causing any adverse effects . At higher doses, there may be threshold effects, leading to potential toxicity or adverse reactions. It is essential to determine the optimal dosage for therapeutic applications to maximize benefits while minimizing risks .
Metabolic Pathways
Octacosane is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is primarily metabolized through oxidation and subsequent breakdown into smaller molecules . These metabolic processes help in maintaining the balance of octacosane levels in the body and preventing its accumulation, which could lead to adverse effects .
Transport and Distribution
Within cells and tissues, octacosane is transported and distributed through specific transporters and binding proteins. These interactions help in its localization and accumulation in target areas, such as wound sites, where it can exert its beneficial effects . The transport and distribution of octacosane are crucial for its therapeutic potential and effectiveness in various applications .
Subcellular Localization
Octacosane’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for its activity and function, as it allows octacosane to interact with specific biomolecules and exert its effects at the molecular level . Understanding the subcellular localization of octacosane can provide insights into its mechanisms of action and potential therapeutic applications .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de n-Octacosano se puede lograr mediante la hidrogenación de octacoseno, que implica la adición de hidrógeno a los dobles enlaces de octacoseno en presencia de un catalizador como paladio sobre carbono. La reacción se lleva a cabo típicamente bajo alta presión y temperatura para asegurar la hidrogenación completa.
Métodos de producción industrial: La producción industrial de n-Octacosano implica la extracción y purificación de fuentes naturales como ceras vegetales y petróleo. El compuesto se somete entonces a procesos de destilación y cristalización para lograr altos niveles de pureza .
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: El n-Octacosano puede sufrir reacciones de oxidación para formar varios derivados oxigenados como alcoholes, aldehídos y ácidos carboxílicos. Los agentes oxidantes comunes incluyen permanganato de potasio y ácido crómico.
Reducción: Aunque el n-Octacosano ya es un hidrocarburo totalmente saturado, puede reducirse aún más para formar alcanos más pequeños mediante procesos de craqueo.
Sustitución: El n-Octacosano puede participar en reacciones de sustitución, particularmente halogenación, donde los átomos de hidrógeno son reemplazados por átomos de halógeno como cloro o bromo. Esta reacción se lleva a cabo típicamente utilizando gas halógeno en presencia de luz ultravioleta.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio, ácido crómico, alta temperatura.
Reducción: Catalizadores como platino o paladio, alta presión.
Sustitución: Gas halógeno (cloro, bromo), luz ultravioleta.
Principales productos formados:
Oxidación: Alcoholes, aldehídos, ácidos carboxílicos.
Reducción: Alcanos más pequeños.
Sustitución: Alcanos halogenados.
Comparación Con Compuestos Similares
Compuestos similares:
n-Hexacosano (C26H54): Un alcano de cadena lineal con 26 átomos de carbono.
n-Heptacosano (C27H56): Un alcano de cadena lineal con 27 átomos de carbono.
n-Nonacosano (C29H60): Un alcano de cadena lineal con 29 átomos de carbono.
Comparación: El n-Octacosano es único entre sus compuestos similares debido a su longitud de cadena específica, que imparte propiedades físicas y químicas distintas. Por ejemplo, su punto de fusión y ebullición son más altos en comparación con el n-Hexacosano y el n-Heptacosano, lo que lo hace más adecuado para aplicaciones de alta temperatura. Además, su actividad biológica, como los efectos antibacterianos y citotóxicos, puede diferir de los de otros alcanos de cadena larga .
Propiedades
IUPAC Name |
octacosane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H58/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYURHZPYMFLWSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H58 | |
| Record name | N-OCTACOSANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20808 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058639 | |
| Record name | Octacosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Waxy hydrocarbon, insoluble in water., Waxy solid; [CAMEO] White powder; [MSDSonline] | |
| Record name | N-OCTACOSANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20808 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Octacosane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8390 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
808.9 °F at 760 mmHg (NTP, 1992), 432 °C | |
| Record name | N-OCTACOSANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20808 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Octacosane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8358 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insoluble in water, Miscible with acetone, soluble in benzene, chloroform | |
| Record name | n-Octacosane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8358 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.8067 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.8067 g/cu cm at 20 °C | |
| Record name | N-OCTACOSANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20808 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Octacosane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8358 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
1.6X10-9 mm Hg at 25 (extrapolated) | |
| Record name | n-Octacosane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8358 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Monoclinic or orthorhombic crystals from benzene, alcohol | |
CAS No. |
630-02-4 | |
| Record name | N-OCTACOSANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20808 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Octacosane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=630-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octacosane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OCTACOSANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5549 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octacosane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octacosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octacosane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.115 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTACOSANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VFF49836P8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | n-Octacosane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8358 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Octacosane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061868 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
148.1 °F (NTP, 1992), 61.3 °C | |
| Record name | N-OCTACOSANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20808 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Octacosane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8358 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















